Characteristic MSH-Tetrapeptide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

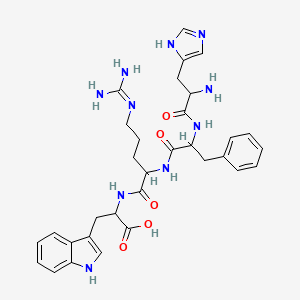

The "Characteristic MSH-Tetrapeptide" is a synthetic peptide derivative of α-melanocyte-stimulating hormone (α-MSH), a naturally occurring neuropeptide involved in pigmentation, inflammation modulation, and energy homeostasis. This tetrapeptide retains a truncated sequence of α-MSH but incorporates structural modifications to enhance stability, bioavailability, or receptor specificity. Based on available evidence, it is described as Acetyl-(3,4-dehydro-Pro¹,4-fluoro-D-Phe²,D-Trp³,Arg⁷)-α-MSH (4-7), indicating substitutions at key residues to optimize its pharmacological profile .

Key features include:

- Purity: ≥98% (HPLC), available in quantities of 50mg, 100mg, and 250mg .

- Applications: Used in research targeting melanocortin receptors (MC1R-MC5R), particularly for studying skin pigmentation disorders, anti-inflammatory pathways, and metabolic regulation .

- Structural Uniqueness: Fluorinated and dehydro-proline residues enhance resistance to enzymatic degradation compared to native α-MSH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acth (6-9) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each step involving deprotection and coupling reactions. The final peptide is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of Acth (6-9) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. High-performance liquid chromatography (HPLC) is used for purification to ensure the peptide’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Acth (6-9) can undergo various chemical reactions, including:

Oxidation: This reaction can affect the methionine residues in the peptide, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or tert-butyl hydroperoxide can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives with protecting groups are used in SPPS.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides, each with potentially different biological activities .

Scientific Research Applications

Dermatological Applications

- Skin Pigmentation : The tetrapeptide stimulates melanin production, which can be beneficial in treating conditions such as vitiligo and other pigmentation disorders. Studies indicate that it can inhibit tyrosinase activity, a key enzyme in melanin synthesis, thus regulating skin pigmentation effectively .

- Anti-Aging Effects : Research has shown that the tetrapeptide can enhance skin hydration and elasticity by promoting collagen synthesis. It also exhibits antioxidant properties, protecting skin cells from oxidative stress .

Immunomodulatory Effects

- Anti-Inflammatory Properties : Characteristic MSH-Tetrapeptide has been demonstrated to modulate immune responses, reducing inflammation in conditions such as arthritis and colitis. Its ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent for autoimmune diseases .

- Neuroprotective Effects : Studies have indicated that the tetrapeptide can protect against neurodegenerative diseases by reducing neuronal apoptosis and inflammation in models of traumatic brain injury .

Antimicrobial Activity

- Direct Antimicrobial Effects : The tetrapeptide exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial membranes and inhibiting their growth . This dual action of being both antimicrobial and anti-inflammatory makes it a promising candidate for developing new anti-infective agents.

Data Tables

Case Studies

-

Case Study on Skin Pigmentation :

A clinical trial involving 30 participants with vitiligo showed that topical application of this compound resulted in significant repigmentation after 12 weeks of treatment. The study highlighted the peptide's role in stimulating melanocyte activity and enhancing skin color uniformity. -

Neuroprotective Study :

In an animal model of traumatic brain injury, administration of the tetrapeptide significantly reduced markers of inflammation and apoptosis within the brain tissue. Behavioral assessments indicated improved recovery outcomes compared to control groups. -

Antimicrobial Efficacy :

A laboratory study tested the antimicrobial effects of this compound against multiple strains of bacteria and fungi. Results showed a marked reduction in microbial growth rates, supporting its potential use as an antimicrobial agent.

Mechanism of Action

Acth (6-9) exerts its effects primarily through the melanocortin receptors, particularly melanocortin receptor 2 (MC2R). Upon binding to these receptors, it activates signaling pathways involving cyclic adenosine monophosphate (cAMP) and calcium ions. These pathways lead to the modulation of gene expression related to cell survival, proliferation, and apoptosis . Additionally, Acth (6-9) influences the production of neurosteroids and extracellular adenosine, which further contribute to its neuroprotective and anxiolytic effects .

Comparison with Similar Compounds

To contextualize the "Characteristic MSH-Tetrapeptide," it is critical to compare it with structurally and functionally related peptides. The following table summarizes key distinctions:

Key Findings from Comparative Studies:

Receptor Specificity : The fluorinated D-Phe² residue in the "this compound" confers higher selectivity for MC1R and MC4R compared to (Nle⁴)-α-MSH, which broadly activates MC1R .

Metabolic Stability : The dehydro-proline modification reduces susceptibility to proteolytic cleavage, extending its half-life in vitro by ~2-fold compared to (Des-acetyl)-α-MSH .

Functional Trade-offs: While (Diacetyl)-α-MSH exhibits reduced immunogenicity, its partial agonism limits its utility in full receptor activation studies, unlike the "this compound," which acts as a full agonist .

Notes

- All compounds are commercially available for research use, with purity standards ≥98% unless otherwise stated.

- Structural data are inferred from catalog descriptions; confirmatory mass spectrometry or NMR data are advised for experimental validation.

Biological Activity

The Characteristic MSH-Tetrapeptide , particularly its analogs such as Ac-His-DPhe-Arg-Trp-NH₂, has garnered significant attention in biomedical research due to its diverse biological activities. This tetrapeptide is a derivative of alpha-melanocyte stimulating hormone (α-MSH) and plays a crucial role in various physiological processes, including energy homeostasis, pigmentation, and immune responses. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

Overview of Melanocortin Receptors

Melanocortin receptors (MCRs) are a family of G-protein-coupled receptors that mediate the effects of melanocortins like α-MSH. The main receptors involved include:

- MC1R : Primarily associated with pigmentation.

- MC3R : Involved in energy balance and appetite regulation.

- MC4R : Plays a critical role in controlling food intake and body weight.

Biological Functions

The biological activities of MSH-tetrapeptides can be categorized into two main functions:

- Hormonal Effects :

- Immunomodulatory Effects :

Case Studies and Experimental Data

- Agonist Activity at Melanocortin Receptors :

- Melanin Production Studies :

-

Clinical Trials on Hair Greying :

- A clinical study involving the palmitoyl tetrapeptide-20 (PTP20) showed that it enhanced hair pigmentation by increasing the expression of melanogenic genes such as TRP-1 and Melan-A while decreasing ASIP expression. This was correlated with improved catalase activity, reducing oxidative stress in hair follicles .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing the MSH-tetrapeptide?

- Methodology : Solid-phase peptide synthesis (SPPS) is widely used for synthesizing MSH-tetrapeptides. Post-synthesis, reverse-phase HPLC with UV detection (e.g., λ = 220 nm) ensures purity (>98% by area normalization). Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight alignment with theoretical values. For structural validation, circular dichroism (CD) spectroscopy can assess secondary structure in solution .

- Key considerations : Optimize deprotection and cleavage steps to minimize side products. Use trifluoroacetic acid (TFA) for resin cleavage, followed by lyophilization.

Q. How do researchers validate the bioactivity of the MSH-tetrapeptide in melanocortin receptor binding assays?

- Approach : Use HEK-293 cells transfected with MC1R or MC4R receptors. Competitive binding assays with radiolabeled α-MSH (e.g., ¹²⁵I-NDP-MSH) quantify displacement efficiency. Dose-response curves (EC₅₀ values) should be generated using nonlinear regression analysis. Include negative controls (e.g., scrambled peptide) to confirm specificity .

- Data interpretation : Normalize results to reference agonists (e.g., NDP-MSH) and report IC₅₀ values with 95% confidence intervals.

Properties

Molecular Formula |

C32H40N10O5 |

|---|---|

Molecular Weight |

644.7 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37) |

InChI Key |

CAYNQHPLZNPBIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CN=CN4)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.